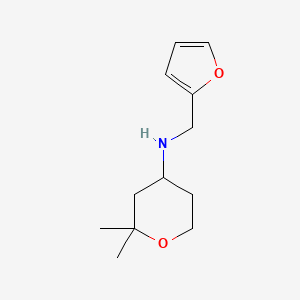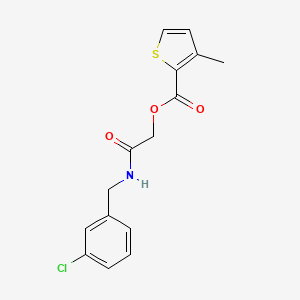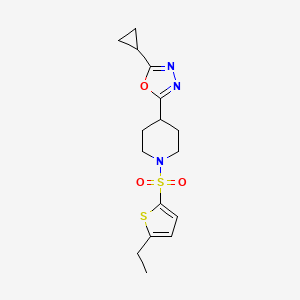![molecular formula C21H18N4O4 B2360953 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 923122-17-2](/img/structure/B2360953.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative and Anti-inflammatory Applications
Research on similar compounds, like 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, has shown promising antiproliferative and anti-inflammatory activities. These compounds were synthesized by oxidative cyclisation and evaluated for their potential in inhibiting the proliferation of human cancer cell lines and reducing inflammation in rat paw edema. This suggests potential applications in cancer therapy and inflammation management (Rapolu et al., 2013).
Enzyme Inhibitory Potential
Compounds structurally similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide have demonstrated significant enzyme inhibitory activities. Specifically, derivatives containing benzodioxane and acetamide moieties have shown substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. These findings are supported by in silico molecular docking results, indicating potential applications in managing diseases related to these enzymes (Abbasi et al., 2019).
Anticancer Activity
New indole-based 1,3,4-oxadiazoles have been designed and synthesized as inhibitors for crucial enzymes like EGFR (Epidermal Growth Factor Receptor) and COX-2 (Cyclooxygenase-2), both of which are vital in cancer management. Certain compounds within this class have shown significant cytotoxic effects on various human cancer cell lines, indicating their potential as anticancer agents. Notably, some of these compounds have exhibited promising results in enhancing apoptosis and inhibiting EGFR, suggesting their potential application in cancer therapy (Sever et al., 2020).
Antimicrobial and Antibacterial Applications
A variety of compounds structurally related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide have shown potent antimicrobial and antibacterial activities. These activities have been observed against various Gram-negative and Gram-positive bacteria strains, hinting at potential applications in treating bacterial infections (Rubab et al., 2015).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-13-23-24-21(29-13)17-10-14-4-2-3-5-16(14)25(17)12-20(26)22-15-6-7-18-19(11-15)28-9-8-27-18/h2-7,10-11H,8-9,12H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHHBPNSSBWALD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-chloro-4-methoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360871.png)

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone](/img/structure/B2360875.png)
![4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2360877.png)
![Methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2360879.png)



![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2360883.png)
![3-(4-bromobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2360885.png)
![Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate](/img/structure/B2360887.png)
![(2-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2360889.png)

